molecular formula C14H9NO2 B3059791 2-Cyano-5-(3-formylphenyl)phenol CAS No. 1261931-47-8

2-Cyano-5-(3-formylphenyl)phenol

Cat. No. B3059791
CAS RN: 1261931-47-8
M. Wt: 223.23
InChI Key: ORIFYTFYZTXXMJ-UHFFFAOYSA-N
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Description

“2-Cyano-5-(3-formylphenyl)phenol” is a chemical compound with the CAS Number: 1261931-47-8 and a molecular weight of 223.23 . Its IUPAC name is 3’-formyl-3-hydroxy [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The linear formula of “this compound” is C14H9NO2 . The InChI code is 1S/C14H9NO2/c15-8-13-5-4-12 (7-14 (13)17)11-3-1-2-10 (6-11)9-16/h1-7,9,17H .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 223.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Application in Synthesis and Anti-Inflammatory Activities

A study conducted by Madhavi and Sreeramya (2017) explored the synthesis of novel compounds related to 2-Cyano-5-(3-formylphenyl)phenol. These compounds exhibited significant in vitro antioxidant properties and in vivo anti-inflammatory activities. The synthesis process involved Knoevenagel condensation and the active compounds demonstrated a notable inhibition of rat paw edema, highlighting their potential in anti-inflammatory applications (Madhavi & Sreeramya, 2017).

Role in Oxidative Cross-Coupling of Phenols

Elsler et al. (2014) described a method for the oxidative cross-coupling of phenols, which is relevant to the context of this compound. This method, involving electrochemical processes, allows for the formation of mixed biphenols with high selectivity, offering a potential pathway for the synthesis of derivatives of this compound (Elsler et al., 2014).

Photoluminescent Material Development

Ekinci et al. (2000) investigated the electrooxidation of a compound structurally similar to this compound, leading to the discovery of a new class of photoluminescent materials. This suggests potential applications of this compound in the development of photoluminescent compounds (Ekinci et al., 2000).

Antibacterial Properties

Research by Shu-jun (2006) on a related compound, 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, demonstrated significant antibacterial properties. This suggests that derivatives of this compound might possess similar antibacterial potential, which could be explored in future studies (Shu-jun, 2006).

Applications in Metal-Catalyzed Reactions

Miura and Murakami (2005) described a Rhodium-catalyzed annulation reaction using 2-cyanophenylboronic acid, a compound related to this compound. This indicates potential applications of this compound in metal-catalyzed synthesis reactions, particularly in the formation of complex organic structures (Miura & Murakami, 2005).

properties

IUPAC Name

4-(3-formylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-13-5-4-12(7-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIFYTFYZTXXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684643
Record name 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-47-8
Record name 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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